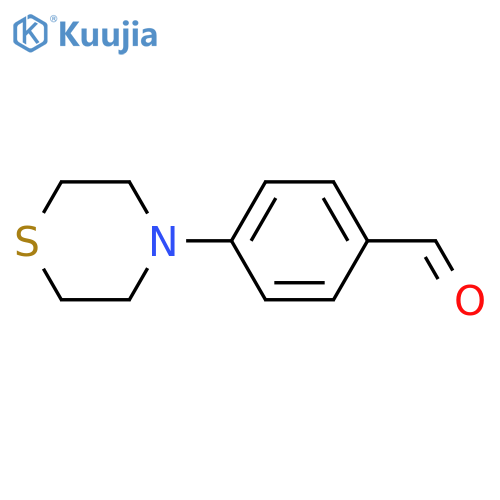Cas no 27913-94-6 (4-(Thiomorpholin-4-yl)benzaldehyde)

27913-94-6 structure
商品名:4-(Thiomorpholin-4-yl)benzaldehyde
CAS番号:27913-94-6
MF:C11H13NOS
メガワット:207.292021512985
MDL:MFCD08276967
CID:1087652
PubChem ID:15369093
4-(Thiomorpholin-4-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Thiomorpholinobenzaldehyde
- 4-(1,4-THIAZINAN-4-YL)BENZENECARBALDEHYDE
- 4-THIOMORPHOLIN-4-YLBENZALDEHYDE
- 4-(4-Formylphenyl)thiomorpholine
- 4-(thiomorpholin-4-yl)benzaldehyde
- 4-thiomorpholin-4-yl-benzaldehyde
- AGN-PC-00P0TH
- CTK7H9429
- SBB093915
- thiazinanylbenzenecarbaldehyde
- MFCD08276967
- DTXSID70572062
- HUIFLINWAKWOBV-UHFFFAOYSA-N
- CBA91394
- AKOS005069729
- 12Z-0704
- J-516013
- 4-(1,4-thiazinan-4-yl)benzenecarbaldehyde, AldrichCPR
- CS-0320563
- 27913-94-6
- SCHEMBL6829573
- 4-(Thiomorpholin-4-yl)benzaldehyde
-
- MDL: MFCD08276967
- インチ: InChI=1S/C11H13NOS/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9H,5-8H2
- InChIKey: HUIFLINWAKWOBV-UHFFFAOYSA-N
- ほほえんだ: O=CC1=CC=C(N2CCSCC2)C=C1
計算された属性
- せいみつぶんしりょう: 207.07189
- どういたいしつりょう: 207.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- ゆうかいてん: 63-65°C
- PSA: 20.31
4-(Thiomorpholin-4-yl)benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB257154-1 g |
4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde, 95%; . |
27913-94-6 | 95% | 1g |
€260.30 | 2023-04-27 | |
| abcr | AB257154-500mg |
4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde, 95%; . |
27913-94-6 | 95% | 500mg |
€178.80 | 2025-02-21 | |
| A2B Chem LLC | AF35074-5mg |
4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde |
27913-94-6 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AF35074-1mg |
4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde |
27913-94-6 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AF35074-500mg |
4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde |
27913-94-6 | >95% | 500mg |
$269.00 | 2024-04-20 | |
| Apollo Scientific | OR15298-1g |
4-(Thiomorpholin-4-yl)benzaldehyde |
27913-94-6 | 1g |
£150.00 | 2024-05-25 | ||
| Chemenu | CM274997-5g |
4-Thiomorpholinobenzaldehyde |
27913-94-6 | 95% | 5g |
$640 | 2021-06-09 | |
| abcr | AB257154-10g |
4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde, 95%; . |
27913-94-6 | 95% | 10g |
€1783.30 | 2025-02-21 | |
| abcr | AB257154-1g |
4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde, 95%; . |
27913-94-6 | 95% | 1g |
€260.30 | 2025-02-21 | |
| A2B Chem LLC | AF35074-5g |
4-(1,4-Thiazinan-4-yl)benzenecarbaldehyde |
27913-94-6 | >95% | 5g |
$1032.00 | 2024-04-20 |
4-(Thiomorpholin-4-yl)benzaldehyde 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
27913-94-6 (4-(Thiomorpholin-4-yl)benzaldehyde) 関連製品
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:27913-94-6)4-(Thiomorpholin-4-yl)benzaldehyde

清らかである:99%
はかる:5g
価格 ($):542.0